5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.24 g/mol . It is known for its utility in various research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and phenoxy groups may also participate in non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Hydroxyphenoxy)methyl]furan-2-carbaldehyde
- 5-[(2-Ethoxyphenoxy)methyl]furan-2-carbaldehyde
- 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde
Uniqueness
5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific research applications where the methoxy group plays a crucial role .
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-12-4-2-3-5-13(12)16-9-11-7-6-10(8-14)17-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMVQWVEBNXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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